BenchChemオンラインストアへようこそ!

2,6-Dicyclopropylpyrimidin-4-amine

Synthetic Chemistry Medicinal Chemistry Drug Discovery

This 2,6-dicyclopropyl-substituted pyrimidin-4-amine is a non-interchangeable building block for three major therapeutic programs: SMN2 splicing modulation (SMA drug discovery), state-dependent hNav1.7 channel inhibition (pain research), and selective iNOS inhibition. The 2,6-cyclopropyl geometry imparts essential steric constraints and metabolic stability. Standard aminopyrimidines or alternative regioisomers fail to deliver the specific SAR required for these targets. High-purity (98%) grades minimize side reactions in late-stage optimization, directly improving synthetic yield and biological assay reliability. Our B2B channel supports global institutional procurement for preclinical and lead-optimization campaigns.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 1159820-68-4
Cat. No. B1463146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dicyclopropylpyrimidin-4-amine
CAS1159820-68-4
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NC(=N2)C3CC3)N
InChIInChI=1S/C10H13N3/c11-9-5-8(6-1-2-6)12-10(13-9)7-3-4-7/h5-7H,1-4H2,(H2,11,12,13)
InChIKeyZTOZKPDHMMSULL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dicyclopropylpyrimidin-4-amine (CAS 1159820-68-4): A Specialized Aminopyrimidine Scaffold for SMN, Nav1.7, and iNOS Modulator Synthesis


2,6-Dicyclopropylpyrimidin-4-amine (CAS 1159820-68-4) is a functionalized aminopyrimidine heterocycle featuring cyclopropyl substituents at the 2- and 6-positions of the pyrimidine ring and a free primary amine at the 4-position. This structural arrangement provides a versatile scaffold for generating biologically active small molecules, particularly as a key reactant in the synthesis of survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, and heteroalicyclic carboxamidines targeting inducible nitric oxide synthase (iNOS) . Its molecular formula is C₁₀H₁₃N₃ with a molecular weight of 175.23 g/mol, and commercial availability typically ranges from 95% to 98% purity .

Why Generic Aminopyrimidine Substitution Fails for 2,6-Dicyclopropylpyrimidin-4-amine


The specific 2,6-dicyclopropyl substitution pattern on the pyrimidine core of this compound is not a trivial variation but a critical determinant of its utility in targeted synthesis. While generic aminopyrimidines (e.g., 4-aminopyrimidine) or alternative regioisomers (e.g., 4,6-dicyclopropylpyrimidin-5-amine) may serve as broader building blocks, they lack the precise geometry and electronic distribution required for the specific structure-activity relationships (SAR) that govern SMN2 splicing modulation, hNav1.7 channel inhibition, and iNOS inhibition . The cyclopropyl groups at the 2- and 6-positions impart unique steric constraints and metabolic stability features that are essential for the desired target engagement in these validated therapeutic pathways, making generic substitution a significant risk to synthetic success and downstream biological outcome .

Quantitative Differentiation of 2,6-Dicyclopropylpyrimidin-4-amine: An Evidence-Based Selection Guide


Targeted Synthetic Utility: Specific Pathway Engagement vs. Generic Aminopyrimidine Scaffolds

Unlike generic aminopyrimidine building blocks such as 4-aminopyrimidine, which serve broad and often undefined applications, 2,6-Dicyclopropylpyrimidin-4-amine is specifically validated as a reactant for the synthesis of three distinct, high-value therapeutic targets: Survival Motor Neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, and heteroalicyclic carboxamidines acting as inducible nitric oxide synthase (iNOS) inhibitors . This level of pathway-specific validation is absent from related regioisomers like 4,6-dicyclopropylpyrimidin-5-amine, which lacks documented synthetic utility in these particular programs . The compound's unique 2,6-dicyclopropyl substitution pattern is essential for achieving the correct geometry and electronic profile required for engagement with these target proteins .

Synthetic Chemistry Medicinal Chemistry Drug Discovery

Purity and Handling Specifications: 98% Assay vs. 95% Baseline in 2,6-Dicyclopropylpyrimidin-4-amine

Commercial specifications for 2,6-Dicyclopropylpyrimidin-4-amine show a notable purity differentiation between vendors. Leyan offers the compound at a certified purity of 98% , whereas many standard listings (e.g., BenchChem, CymitQuimica) report a typical purity of 95% . This 3% absolute difference in purity can be critical in sensitive synthetic applications, reducing the potential for side reactions and simplifying purification. Furthermore, the compound is classified for storage at 2-8°C sealed in dry conditions, with shipping at room temperature in continental US , which may differ from more labile aminopyrimidines requiring strict cold chain logistics.

Analytical Chemistry Procurement Quality Control

Safety and Handling Profile: STOT SE 3 Classification vs. Non-Classified Aminopyrimidine Analogs

2,6-Dicyclopropylpyrimidin-4-amine carries specific hazard classifications that differentiate it from many other aminopyrimidine building blocks. According to Sigma-Aldrich safety data, it is classified as Skin Irritant Category 2, Eye Irritant Category 2, and Specific Target Organ Toxicity - Single Exposure (STOT SE) Category 3, with the respiratory system identified as the target organ . In contrast, closely related analogs such as 4,6-dicyclopropylpyrimidin-5-amine or 2,6-dicyclopropylpyrimidin-4-ol are often not assigned STOT SE classifications or respiratory hazard warnings in vendor documentation . This specific hazard profile necessitates the use of appropriate personal protective equipment (PPE) including dust masks (type N95), eyeshields, and gloves, which may not be required for comparator compounds .

Safety Laboratory Handling Regulatory Compliance

Optimal Application Scenarios for 2,6-Dicyclopropylpyrimidin-4-amine Based on Validated Evidence


Synthesis of SMN2 Splicing Modulators for Spinal Muscular Atrophy (SMA) Research

This compound is a documented reactant for the synthesis of survival motor neuron (SMN) protein modulators . In SMA drug discovery programs, where precise SMN2 splicing correction is critical, the 2,6-dicyclopropyl substitution provides the necessary steric and electronic properties for binding to the SMN2 pre-mRNA complex. Using this specific scaffold ensures the synthetic route aligns with published SAR for SMN upregulation, a feature not guaranteed with generic aminopyrimidine building blocks.

Development of State-Dependent hNav1.7 Inhibitors for Pain Therapeutics

2,6-Dicyclopropylpyrimidin-4-amine is specifically cited as a reactant for diaminotriazine-based inhibitors of the human voltage-gated sodium channel Nav1.7 . In pain research, achieving state-dependent blockade of Nav1.7 is essential for therapeutic selectivity. The compound's 2,6-dicyclopropyl substitution pattern is integral to the diaminotriazine pharmacophore that confers this state-dependent inhibitory activity, making it a non-interchangeable starting material for this specific class of inhibitors.

Synthesis of Heteroalicyclic Carboxamidines as iNOS Inhibitors for Inflammation Research

As a reactant for heteroalicyclic carboxamidines targeting inducible nitric oxide synthase (iNOS) , this compound enables the construction of inhibitors with a specific heteroalicyclic-carboxamidine linkage. This structural motif is essential for achieving selectivity over other NOS isoforms (eNOS, nNOS) and reducing off-target cardiovascular effects. The procurement of this specific aminopyrimidine is therefore mandatory for replicating or extending this class of iNOS inhibitors.

Medicinal Chemistry Programs Requiring High-Purity (98%) Aminopyrimidine Scaffolds

For synthetic campaigns where minimizing impurities is paramount—such as late-stage lead optimization or where small molecule impurities can confound biological assays—the 98% purity grade offered by vendors like Leyan provides a quantifiable advantage . This higher purity reduces the risk of side reactions and simplifies purification, directly impacting synthetic yield and the reliability of structure-activity relationship data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dicyclopropylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.